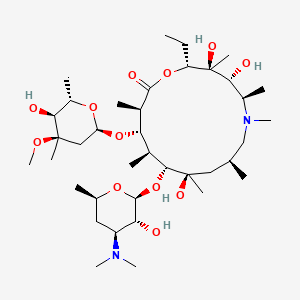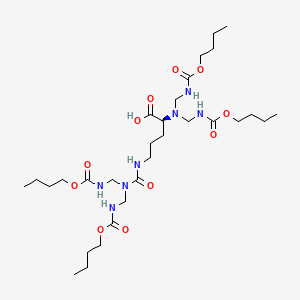
AZT (threo)
Vue d'ensemble
Description
AZT, also known as Zidovudine or ZDV, was the first antiretroviral medication used to prevent and treat HIV/AIDS . It is generally recommended for use in combination with other antiretrovirals . It may be used to prevent mother-to-child spread during birth or after a needlestick injury or other potential exposure .
Synthesis Analysis
AZT is a structural analog of the nucleoside thymidine. The 3’ hydroxyl group of thymidine’s deoxyribose sugar is substituted with an azido group (N3) . Though the drug is not administered in a phosphorylated form, it is enzymatically transformed into the triphosphate nucleotide in vivo .Molecular Structure Analysis
A comprehensive quantum-chemical investigation of the conformational landscape of the HIV-1 reverse transcriptase inhibitor AZT (3′-azido-3′-deoxythymidine) nucleoside analogue was carried out . The whole conformational parameters ( χ, γ, β, δ, ϕ, P, νmax) were analysed as well as the NBO charges .Chemical Reactions Analysis
AZT acts to inhibit the essential process of HIV replication. As suggested by its name, AZT is a structural analog of the nucleoside thymidine. The 3’ hydroxyl group of thymidine’s deoxyribose sugar is substituted with an azido group (N3). This substrate lacks a 3’ hydroxyl group its incorporation prevents phosphodiester bond formation and further elongation of the DNA (chain termination) .Physical And Chemical Properties Analysis
The physical-chemical properties of AZT were evaluated using thermal methods . The results showed that the product originated from the first thermal decomposition stage corresponds to the cleavage followed by elimination .Applications De Recherche Scientifique
Inhibition of Viral Reverse Transcriptase
AZT (threo) demonstrates different inhibitory effects on viral reverse transcriptase. For instance, in the context of the avian myeloblastosis virus, threo-AZT-TP acts as a noncompetitive inhibitor, distinct from its erythro isomer, highlighting different binding sites and affinities for the enzyme (Eriksson et al., 1987).
Genetic and Molecular Interactions
A study on human immunodeficiency virus (HIV) showed that a polymorphism at codon 333 of the virus's reverse transcriptase is critical in facilitating dual resistance to both AZT and 3TC, a combination therapy for HIV (Kemp et al., 1998).
Cellular Interaction and DNA Incorporation
Research on AZT nucleotides revealed their reduction by thiols, resulting in multiple products, which provides insights into AZT’s chemical behavior and its interaction within biological systems (Reardon et al., 1994).
Impact on DNA and Cell Cycle
AZT's incorporation into cellular DNA has been studied in the context of mutagenicity and carcinogenicity. For example, a study on human lymphoblastoid cells showed a correlation between AZT-DNA incorporation and mutagenic frequencies, suggesting its role in genotoxicity (Meng et al., 2000).
Preferential DNA Incorporation
Investigations into the preferential incorporation of AZT into specific regions of mammalian chromosomal DNA, such as telomeres and Z-DNA-containing regions, highlight its selective interaction with the genome (Olivero & Poirier, 1993).
Pronucleotide Delivery and Antiviral Activity
Studies on mononucleoside phosphotriester derivatives of AZT have shown pronounced antiviral activity, suggesting effective intracellular delivery mechanisms for AZT mononucleotides (Lefebvre et al., 1995).
Mechanism of AZT Toxicity
Research exploring the mechanism of AZT toxicity in bacterial models suggests that AZT induces DNA damage via single-strand DNA gaps, leading to genetic instability and toxicity (Cooper & Lovett, 2011).
Electrochemical Properties
The electrochemical properties of AZT, including its reduction pathway and electron transfer processes, have been examined to understand its chemical behavior (Barone et al., 1991).
Safety And Hazards
Orientations Futures
A major goal of NIAID-supported research on HIV treatment today is to develop long-acting therapies that—unlike current antiretrovirals, which require daily dosing—could be taken only once a week, once a month, or even less often . Such long-acting therapies might be easier for some people to stick to than daily pills, and might also be less toxic and more cost effective .
Propriétés
IUPAC Name |
1-[(2R,4R,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O4/c1-5-3-15(10(18)12-9(5)17)8-2-6(13-14-11)7(4-16)19-8/h3,6-8,16H,2,4H2,1H3,(H,12,17,18)/t6-,7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBOMLICNUCNMMY-BWZBUEFSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@H]([C@H](O2)CO)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10224710 | |
| Record name | AZT (threo) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10224710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
AZT (threo) | |
CAS RN |
73971-82-1 | |
| Record name | AZT (threo) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073971821 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZT (threo) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10224710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3'-EPIZIDOVUDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8P26XQA0R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![2-[4-[4-[5-(trifluoromethyl)-1H-pyrazol-3-yl]phenyl]cyclohexyl]acetic acid](/img/structure/B1666456.png)


